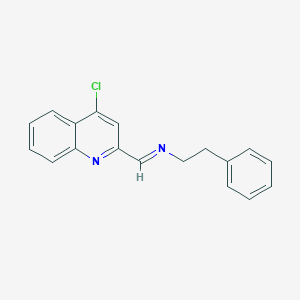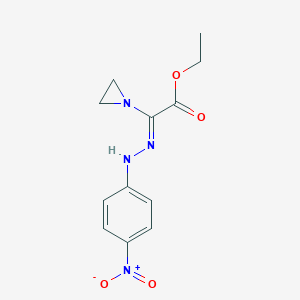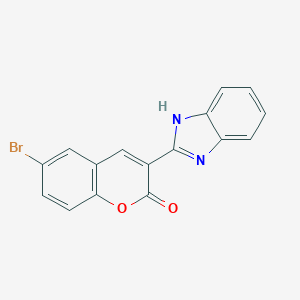![molecular formula C15H12N2OS B377100 12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one CAS No. 117481-12-6](/img/structure/B377100.png)
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]pyrimidine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available technology.
化学反応の分析
Types of Reactions
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a more oxidized derivative of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学的研究の応用
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one apart is its unique ring structure, which imparts specific chemical and biological properties
特性
CAS番号 |
117481-12-6 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3g/mol |
IUPAC名 |
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one |
InChI |
InChI=1S/C15H12N2OS/c1-8-9(2)19-14-12(8)15(18)17-7-10-5-3-4-6-11(10)13(17)16-14/h3-6H,7H2,1-2H3 |
InChIキー |
LJMSKGBTIJHIKD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
正規SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-3-{5-[3-(4-methylphenyl)-3-oxo-1-propenyl]-2-furyl}-2-propen-1-one](/img/structure/B377017.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-methoxyphenyl)-5-(1-naphthyl)-4H-1,2,4-triazole](/img/structure/B377020.png)
![3-(4-Bromophenyl)-1-{8-[3-(4-bromophenyl)acryloyl]dibenzo[b,d]furan-2-yl}-2-propen-1-one](/img/structure/B377023.png)
![2-[4-(Dimethylamino)benzylidene]-1-phenyl-1,3-butanedione](/img/structure/B377024.png)
![(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377025.png)
![6-[3-(2-methoxyphenyl)acryloyl]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377026.png)

![4-methyl-N-[3-(4-nitrophenyl)-2-propenylidene]aniline](/img/structure/B377029.png)
![7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one](/img/structure/B377030.png)
![4-Hexyl 4'-octyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B377031.png)
![3-[(5,7-Diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-5,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B377034.png)
![N-[(E)-phenazin-2-ylmethylideneamino]aniline](/img/structure/B377037.png)


